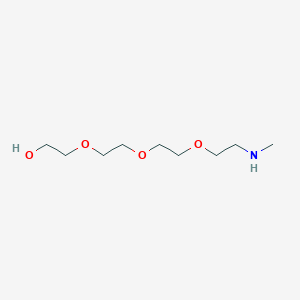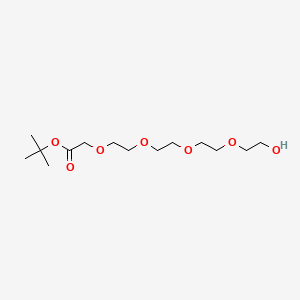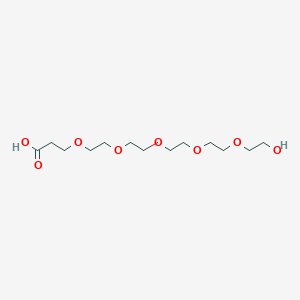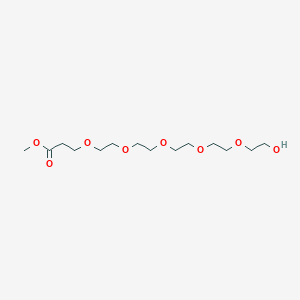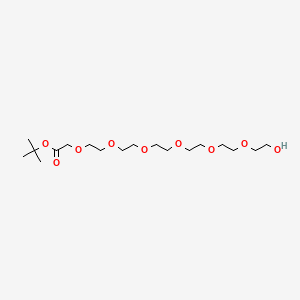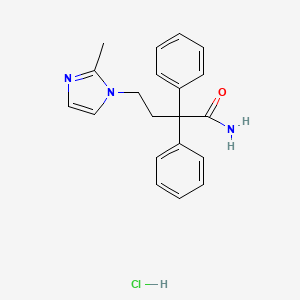
Clorhidrato de imidafenacín
Descripción general
Descripción
Imidafenacin hydrochloride is an antispasmodic agent with anticholinergic effects . It antagonizes muscarinic receptors in the bladder to reduce the frequency of urination in the treatment of overactive bladder . It is marketed in Japan under the tradenames Staybla by Ono Pharmaceutical and Uritos by Kyojin Pharmaceutical .
Molecular Structure Analysis
The molecular formula of Imidafenacin hydrochloride is C20H21N3O . Its average molecular weight is 319.408 g/mol . The structure of Imidafenacin hydrochloride includes a 2-methyl-1H-imidazole ring attached to a 2,2-diphenylbutanamide group .
Physical And Chemical Properties Analysis
Imidafenacin hydrochloride has a molecular weight of 319.4 g/mol . It is soluble in DMSO at 10 mg/mL . The storage conditions for the powder form are -20°C for 3 years and 4°C for 2 years .
Aplicaciones Científicas De Investigación
Análisis de Transformación Pseudopolinórfica
El clorhidrato de imidafenacín se ha utilizado en el análisis cuantitativo de la transformación pseudopolinórfica {svg_1}. Esto implica el uso de espectroscopia de infrarrojo cercano (NIR) y una placa de 96 pocillos controlada por humedad {svg_2}. El método puede predecir la transformación del imidafenacín de una forma a otra de manera tan cuantitativa como el modelo convencional utilizando botellas de vidrio {svg_3}. Este método es simple y conveniente, y puede aplicarse eficientemente a estudios polimórficos y pseudopolinórficos de un candidato a fármaco higroscópico {svg_4}.
Tratamiento de la Vejiga Hiperactiva
El this compound es un potente agente antimuscarínico que exhibe selectividad hacia los receptores muscarínicos M3 {svg_5}. Se utiliza para tratar la vejiga hiperactiva {svg_6}. Esta aplicación se basa en su capacidad para inhibir la acción de la acetilcolina sobre los receptores muscarínicos, que se encuentran en la superficie de las células musculares y otros tejidos.
Tratamiento de la Hiperplasia Prostática
El this compound también tiene efectos terapéuticos potenciales sobre la hiperplasia prostática {svg_7}. La hiperplasia prostática es una afección común en hombres mayores en la que la glándula prostática se agranda, causando problemas para orinar. Las propiedades antimuscarínicas del this compound pueden ayudar a aliviar estos síntomas.
Caracterización de las Propiedades Polimórficas
El this compound se puede utilizar en la caracterización de las propiedades polimórficas de los candidatos a fármacos {svg_8}. Esta técnica solo requiere pequeñas cantidades de muestras y, por lo tanto, es aplicable a fármacos en las primeras etapas de desarrollo {svg_9}.
Mecanismo De Acción
Target of Action
Imidafenacin hydrochloride primarily targets the muscarinic M1 and M3 receptors . These receptors play a crucial role in the contraction of the detrusor muscle in the bladder .
Mode of Action
Imidafenacin hydrochloride acts as an antimuscarinic agent . It binds to and antagonizes muscarinic M1 and M3 receptors with high affinity . It also antagonizes muscarinic M2 receptors, but with lower affinity . The antagonism of these receptors by imidafenacin prevents contraction of the bladder’s detrusor muscle, reduces acetylcholine release, and ultimately reduces the frequency of urination .
Biochemical Pathways
The primary biochemical pathway affected by imidafenacin hydrochloride involves the muscarinic receptors in the bladder . M3 receptors stimulate contraction of the detrusor muscle in the bladder via the release of calcium from the sarcoplasmic reticulum . M2 receptors, also present in the detrusor muscle, serve to inhibit adenylate cyclase, reducing the relaxation mediated by β adrenergic receptors .
Pharmacokinetics
Imidafenacin hydrochloride is rapidly absorbed, with maximum plasma concentrations occurring 1 to 3 hours after oral administration . Plasma concentrations of imidafenacin increase in a dose-dependent manner, with an elimination half-life of approximately 3 hours . The pharmacokinetic profiles of imidafenacin showed almost identical T max, T 1/2, and CL/F values with dose-dependent C max and AUC values .
Result of Action
The molecular and cellular effects of imidafenacin hydrochloride’s action primarily involve the reduction of urinary frequency . By antagonizing muscarinic receptors in the bladder, imidafenacin hydrochloride reduces the frequency of urination in the treatment of overactive bladder .
Safety and Hazards
Propiedades
IUPAC Name |
4-(2-methylimidazol-1-yl)-2,2-diphenylbutanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O.ClH/c1-16-22-13-15-23(16)14-12-20(19(21)24,17-8-4-2-5-9-17)18-10-6-3-7-11-18;/h2-11,13,15H,12,14H2,1H3,(H2,21,24);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVKCGOEUKOSFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[2-(2-Hydroxyethoxy)ethoxy]propanoic acid](/img/structure/B608002.png)

